3-Phenyl-3-piperidinol HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASVBNMGKOUDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105558-52-9 |

Source

|

| Record name | 3-phenylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyl-3-piperidinol Hydrochloride

This guide provides a comprehensive technical overview of 3-Phenyl-3-piperidinol Hydrochloride, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize or are investigating piperidine-based scaffolds. This document delves into the core physicochemical properties, synthesis, analytical characterization, and pharmacological context of this molecule, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

3-Phenyl-3-piperidinol belongs to the phenylpiperidine class of compounds, which are pivotal structural motifs in medicinal chemistry.[1][2] The presence of a hydroxyl group and a phenyl ring at the 3-position of the piperidine core creates a chiral center, rendering the molecule a valuable building block for stereospecific synthesis. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental and pharmaceutical applications.

Nomenclature and Identifiers

A clear identification of the compound is crucial for reproducibility in research. The key identifiers for 3-Phenyl-3-piperidinol and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 3-Phenyl-3-piperidinol Hydrochloride | IUPAC Nomenclature |

| Synonyms | 3-Hydroxy-3-phenylpiperidine HCl | - |

| Molecular Formula | C₁₁H₁₆ClNO | Calculated |

| Molecular Weight | 213.70 g/mol | Calculated |

| CAS Number | 13479-63-5 | Not explicitly confirmed in search results |

| Parent Compound (Free Base) | 3-Phenyl-3-piperidinol | - |

| Parent Formula | C₁₁H₁₅NO | Calculated |

| Parent Molecular Weight | 177.24 g/mol | Calculated |

Molecular Structure

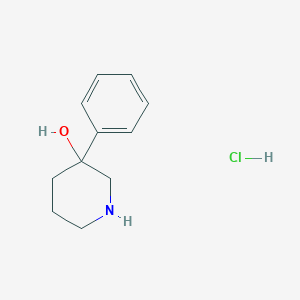

The structure of 3-Phenyl-3-piperidinol comprises a central six-membered piperidine ring. A phenyl group and a hydroxyl group are attached to the same carbon atom at the 3-position, creating a tertiary alcohol. This substitution pattern is fundamental to its chemical reactivity and potential biological activity.

Caption: Molecular structure of 3-Phenyl-3-piperidinol Hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. While specific experimental data for 3-Phenyl-3-piperidinol HCl is sparse in readily available literature, properties can be inferred from related structures and general chemical principles.

| Property | Estimated Value / Description | Rationale / Related Compound Data |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines.[3] |

| Melting Point | >200 °C (decomposes) | The related Piperidine HCl melts at 245-248 °C.[4] The addition of the bulky phenyl and polar hydroxyl groups would alter this, but a high melting point is expected. |

| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone, dichloromethane. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[5] |

| pKa (of Piperidinium ion) | ~8.5 - 9.5 | The pKa of the parent piperidinium ion is ~11. The electron-withdrawing effect of the C3-phenyl and hydroxyl groups would slightly lower this value. |

Synthesis and Purification

The synthesis of 3-phenyl-3-piperidinol is most commonly achieved via a nucleophilic addition to a piperidone precursor. The Grignard reaction is a robust and well-established method for this type of carbon-carbon bond formation.[6]

Retrosynthetic Analysis & Synthetic Pathway

The key disconnection in a retrosynthetic analysis is the C-C bond between the piperidine ring and the phenyl group. This leads back to an N-protected 3-piperidone and a phenyl organometallic reagent, such as phenylmagnesium bromide.

Caption: General workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol describes a representative synthesis based on the Grignard reaction with an N-protected piperidone, a common strategy for preparing such derivatives.[6][7]

Objective: To synthesize this compound from N-Boc-3-piperidone.

Pillar of Trustworthiness: This protocol includes anhydrous conditions critical for the success of the Grignard reaction and a standard workup and purification procedure to ensure the isolation of a pure final product.

Methodology:

-

Grignard Reagent Preparation:

-

Causality: The Grignard reagent is highly reactive with protic solvents like water; therefore, all glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[8][9]

-

To a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.[8]

-

Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise via the addition funnel. The initiation of the reaction is indicated by bubble formation and a gentle reflux.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[10]

-

-

Grignard Addition:

-

Causality: The reaction is typically cooled to control the exothermic addition of the highly nucleophilic Grignard reagent to the ketone carbonyl.

-

Cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

-

-

Workup and Deprotection:

-

Causality: A careful quench with saturated aqueous ammonium chloride is performed to protonate the resulting alkoxide and neutralize any remaining Grignard reagent without causing violent reactions associated with adding pure water.[11]

-

Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-phenyl-3-piperidinol.

-

Dissolve the crude intermediate in methanol or diethyl ether and add a solution of HCl in ether (e.g., 2M) or bubble HCl gas through the solution. This cleaves the Boc protecting group and precipitates the desired hydrochloride salt.

-

-

Purification:

-

Causality: Recrystallization is an effective method for purifying solid crystalline compounds, removing impurities such as the biphenyl byproduct often formed during Grignard reagent preparation.[9]

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Caption: A typical analytical workflow for compound characterization.

Spectroscopic & Chromatographic Data

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Phenyl Protons: Multiplet at ~7.2-7.5 ppm. Piperidine Protons: Complex multiplets from ~1.5-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield. Hydroxyl Proton: A broad singlet, exchangeable with D₂O. Ammonium Proton (N-H₂⁺): A very broad singlet, potentially downfield.[12] |

| ¹³C NMR | Phenyl Carbons: Signals in the aromatic region ~125-145 ppm. C-OH Carbon: A key signal around 70-80 ppm. Piperidine Carbons: Signals in the aliphatic region ~20-60 ppm. The carbons adjacent to the nitrogen will be at the lower end of this range (~40-55 ppm).[13] |

| FT-IR (cm⁻¹) | O-H Stretch: Broad peak around 3200-3400 cm⁻¹. N-H Stretch (as ammonium salt): Broad absorption from 2400-2800 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Aromatic C=C Bending: Sharp peaks around 1600 and 1450-1500 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ of Free Base: Expected at m/z 178.12. This corresponds to the protonated free base (C₁₁H₁₅NO + H⁺). The HCl salt will dissociate in the ESI source. |

| RP-HPLC | A single major peak with a retention time dependent on the specific column and mobile phase used, confirming the purity of the compound. |

Pharmacological and Toxicological Context

While the specific pharmacology of 3-Phenyl-3-piperidinol is not extensively documented, the phenylpiperidine scaffold is a well-known pharmacophore found in a vast array of centrally active agents, most notably opioids and psychoactive substances.[14][15][16]

Potential Mechanism of Action

Derivatives of 3-phenylpiperidine are known to interact with various CNS targets. The structural similarity to potent dopamine receptor ligands like 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) suggests that 3-Phenyl-3-piperidinol could exhibit activity at dopamine and/or sigma receptors. Such interactions are critical in the modulation of neurotransmission involved in motor control, mood, and cognition.

Caption: Postulated mechanism of action via a CNS G-protein coupled receptor.

Structure-Activity Relationship (SAR) Insights

-

Phenyl Group: The phenyl ring is crucial for affinity at many CNS receptors, often engaging in pi-stacking or hydrophobic interactions within the receptor binding pocket.

-

Hydroxyl Group: The tertiary alcohol can act as a hydrogen bond donor or acceptor, potentially increasing binding affinity and altering the molecule's metabolic profile compared to its non-hydroxylated counterpart, 3-phenylpiperidine.[3]

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical. At physiological pH, it is protonated, allowing for a key ionic interaction with acidic residues (e.g., aspartate) in many receptor binding sites.

Toxicological Profile

No specific toxicity data for this compound is available. However, as a piperidine derivative, it should be handled with appropriate care. Compounds of this class can be skin and eye irritants.[17] The hydrochloride salt can be corrosive. It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Phenyl-3-piperidinol Hydrochloride is a foundational chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the pharmacological importance of the phenylpiperidine scaffold, makes it an attractive building block for the development of novel CNS-active agents. This guide has provided a detailed framework for its synthesis, characterization, and scientific context, empowering researchers to utilize this compound with a solid understanding of its core properties. Further investigation into its specific biological activities is a promising area for future research.

References

-

Gudin, J., & Fudin, J. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Expert Review of Clinical Pharmacology, 13(1), 45-55. Retrieved January 14, 2026, from [Link]

-

Perreault, C., et al. (2018). Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. The Journal of Organic Chemistry, 83(15), 8347-8355. Retrieved January 14, 2026, from [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

PubChem. (n.d.). 3-Piperidinopropiophenone hydrochloride. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved January 14, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]

-

University of California, Davis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). (3S)-3-Piperidinol hydrochloride. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). (3R)-3-phenyl-Piperidine. Retrieved January 14, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]

-

Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. Retrieved January 14, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]

-

YouTube. (2021). Generation and Reaction of a Grignard Reagent. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved January 14, 2026, from [Link]

-

University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Retrieved January 14, 2026, from [Link]

-

FDA. (n.d.). 3-PIPERIDINOPROPIOPHENONE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13479-54-4 | Product Name : Cupric Glycinate. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Cupric Glycinate. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). cupric glycinate copper, bis(glycinato-N,O)-. Retrieved January 14, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. youtube.com [youtube.com]

- 12. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]

- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Phenyl-3-piperidinol HCl: A Technical Guide for CNS Drug Discovery

Introduction: The 3-Phenyl-3-piperidinol Scaffold - A Privileged Motif in CNS Drug Discovery

The 3-phenyl-3-piperidinol hydrochloride scaffold represents a cornerstone in the development of centrally acting therapeutic agents. Its inherent structural features, a piperidine ring providing a basic nitrogen atom for crucial receptor interactions and a phenyl ring amenable to a wide array of substitutions, have made it a highly "privileged" structure in medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core, with a focus on its interactions with key central nervous system (CNS) targets, including dopamine D2 autoreceptors, sigma (σ) receptors, and N-methyl-D-aspartate (NMDA) receptors. Understanding the nuanced interplay between chemical structure and biological activity is paramount for researchers, scientists, and drug development professionals seeking to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This document will delve into the causality behind experimental choices in analog design, present detailed experimental protocols for assessing biological activity, and visualize the complex signaling pathways modulated by these compounds.

Core Structure-Activity Relationships: Deconstructing the Pharmacophore

The pharmacological profile of 3-phenyl-3-piperidinol analogs can be systematically dissected by considering modifications to three primary regions of the molecule: the phenyl ring, the piperidine nitrogen, and the piperidine ring itself, including the critical hydroxyl group at the 3-position and stereochemistry.

Phenyl Ring Substitutions: Tuning Affinity and Selectivity

The aromatic phenyl ring is a key interaction domain with the target receptors and a prime site for modification to modulate potency and selectivity.

-

Hydroxyl Group Placement: The position of the hydroxyl group on the phenyl ring is a critical determinant of activity, particularly for dopamine D2 autoreceptors. The 3-(3-hydroxyphenyl)piperidine moiety is considered indispensable for high potency and selectivity as a dopamine autoreceptor agonist.[1][2] Shifting the hydroxyl group to the 4-position can lead to a loss of selectivity for autoreceptors, resulting in compounds with a broader dopaminergic activity profile.[2]

-

Other Substitutions: The introduction of other substituents on the phenyl ring can have varied effects depending on the target. For instance, in a series of 4-phenylpiperidine-based opioid antagonists, a hydroxyl group at the 3-position of the phenyl ring was found to be optimal for opioid receptor activity.[3] In the context of NMDA receptor antagonists, substitutions on the phenyl ring of related 4-(phenylethynyl)piperidin-4-ol derivatives, such as a 4-fluoro group, have been shown to influence binding affinity.

Piperidine Nitrogen (N-Substituents): Modulating Potency and Lipophilicity

The basic nitrogen of the piperidine ring is a crucial anchoring point for interactions with acidic residues in the binding pockets of many CNS receptors. The nature of the substituent on this nitrogen atom significantly impacts affinity and lipophilicity.

-

Alkyl and Arylalkyl Chains: For 3-(3-hydroxyphenyl)piperidine derivatives acting as dopamine autoreceptor agonists, the N-substituent plays a pivotal role. The most potent compounds in one study were the N-isopropyl-, N-n-butyl-, N-n-pentyl-, and N-phenethyl-substituted analogs.[1][2] In a series of 4-cyano-4-phenylpiperidine analogs targeting sigma receptors, an N-phenylpropyl substituent was found to be optimal for both σ1 and σ2 receptor affinity, while extending the chain to a four-carbon linker dramatically decreased affinity.[4]

-

Impact on Sigma Receptor Affinity: The lipophilicity of the N-substituent is a major driver of sigma receptor affinity.[5] Generally, increasing the lipophilicity of the N-substituent enhances sigma receptor binding.

Piperidine Ring Modifications and Stereochemistry: The Importance of 3D Architecture

Modifications to the piperidine ring itself, including the stereochemistry at the 3-position, are critical for optimal receptor engagement.

-

The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a key feature. Its presence and orientation can influence binding affinity and the overall pharmacological profile.

-

Stereochemistry: The stereochemistry at the C3 position of the piperidine ring is crucial for differentiating activity at various receptors. For example, the (+)-isomer of 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) is known to interact with sigma receptors, while the (S)-enantiomer is a potent dopamine D2 autoreceptor agonist.[5] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for specific receptor recognition.

Data Presentation: Quantitative SAR Analysis

To provide a clearer understanding of the SAR, the following tables summarize the binding affinities (Ki) of various 3-phenyl-3-piperidinol analogs and related compounds at dopamine D2 and sigma-1 receptors.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Phenylpiperazine Analogs

| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

| 3a | H | 349 | 96 | 3.6 |

| 3b | 2-F | 7522 | 1413 | 5.3 |

| 3c | 3-F | 1018 | 145 | 7.0 |

| 6a | Thiophen-3-yl | 711 | 1.4 | 508 |

| 7a | Thiazol-4-yl | 1479 | 2.5 | 592 |

Data synthesized from studies on N-phenylpiperazine analogs, which share structural similarities with the phenylpiperidine core.[6][7]

Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of N-Substituted 4-Cyano-4-phenylpiperidines

| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |

| 2 | -CH3 | 5900 | >10000 | - |

| 6 | -isobutyl | 0.35 | 63 | 180 |

| 7 | -benzyl | 0.41 | 657 | 1600 |

| 8 | -phenethyl | 3.3 | 118 | 36 |

| 9 | -phenylpropyl | 0.38 | 46 | 120 |

| 10 | -phenylbutyl | 49 | 1310 | 27 |

Data from a study on nitrile analogs of meperidine, which are 4-phenylpiperidine derivatives.[4]

Signaling Pathways: Visualizing the Mechanism of Action

The therapeutic and adverse effects of 3-phenyl-3-piperidinol derivatives are dictated by their modulation of specific intracellular signaling cascades. The following diagrams, rendered in Graphviz, illustrate the key pathways associated with their primary molecular targets.

Dopamine D2 Autoreceptor Signaling

Dopamine D2 autoreceptors are Gi/o-coupled GPCRs located on the presynaptic terminals and soma of dopaminergic neurons. Their activation leads to an inhibition of dopamine synthesis and release, providing a negative feedback mechanism.

Caption: NMDA receptor-mediated signaling pathway.

Sigma-1 Receptor Signaling

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation, it can translocate to other cellular compartments to modulate the function of various ion channels and signaling proteins.

Sources

- 1. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 3-Phenyl-3-piperidinol Hydrochloride from 3-Piperidone Derivatives

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 3-Phenyl-3-piperidinol Hydrochloride, a key intermediate in pharmaceutical research and development. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important transformation.

Introduction and Strategic Overview

3-Phenyl-3-piperidinol is a tertiary alcohol containing the piperidine scaffold, a structural motif present in numerous natural alkaloids and pharmaceutical agents.[1] Its utility often lies in its role as a precursor to other valuable compounds, such as 3-phenylpiperidine, which is the parent structure for several pharmacologically active molecules.[2]

The most direct and efficient method for synthesizing 3-Phenyl-3-piperidinol is through the nucleophilic addition of a phenyl organometallic reagent to a 3-piperidone substrate. The Grignard reaction, employing phenylmagnesium bromide (PhMgBr), is the preeminent choice for this transformation due to its high reactivity, commercial availability, and well-understood mechanism.[3]

A critical consideration in this synthesis is the reactivity of the piperidine nitrogen. The N-H proton of an unprotected 3-piperidone is acidic enough to quench the highly basic Grignard reagent, consuming at least one equivalent of the reagent and preventing the desired nucleophilic attack on the carbonyl carbon. Therefore, a robust synthetic strategy necessitates the use of an N-protected 3-piperidone derivative (e.g., N-Boc-3-piperidone or N-benzyl-3-piperidone) as the starting material. This protecting group strategy ensures that the Grignard reagent reacts exclusively at the carbonyl center, maximizing the yield of the desired tertiary alcohol.[4]

The overall synthetic workflow involves three key stages:

-

Grignard Addition: Reaction of an N-protected 3-piperidone with phenylmagnesium bromide to form the N-protected 3-phenyl-3-piperidinol.

-

Deprotection & Purification: Removal of the nitrogen protecting group to yield the free base, followed by purification.

-

Salt Formation: Conversion of the purified 3-Phenyl-3-piperidinol free base to its stable and more easily handled hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the logical progression of the synthesis from the N-protected starting material to the final hydrochloride salt.

Caption: Workflow for this compound Synthesis.

Reagents and Materials

Proper preparation and handling of reagents are paramount, especially given the moisture-sensitive nature of the Grignard reagent.

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Notes |

| N-Benzyl-3-piperidone | C₁₂H₁₅NO | 189.25 | 1.0 | Substrate. Must be anhydrous. |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 1.2 - 1.5 | 2.0 M solution in THF is typical.[4] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Reaction solvent. Must be anhydrous. |

| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | - | For quenching the reaction. |

| Diethyl Ether / Ethyl Acetate | - | - | - | Extraction solvents. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |

| Palladium on Carbon (10%) | Pd/C | 106.42 | Catalytic | For N-benzyl deprotection (if applicable). |

| Hydrogen Gas (H₂) | H₂ | 2.02 | - | For deprotection (if applicable). |

| Hydrochloric Acid | HCl | 36.46 | - | For salt formation (e.g., 2M in ether). |

Detailed Experimental Protocol

This protocol is based on established procedures for Grignard additions to ketones and is adapted from related syntheses.[3][4] It assumes the use of N-benzyl-3-piperidone as the starting material.

Part A: Synthesis of 1-Benzyl-3-phenyl-3-piperidinol

1. Apparatus Setup and Inert Atmosphere:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel.

-

Thoroughly flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and allow to cool to room temperature under a stream of inert gas.[5][6] This step is critical to remove adsorbed water, which destroys the Grignard reagent.[7][8]

-

Maintain a positive pressure of nitrogen or argon throughout the reaction to prevent atmospheric moisture from entering the system.[9]

2. Reaction Procedure:

-

To the reaction flask, add N-benzyl-3-piperidone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the resulting solution to 0°C using an ice-water bath. Effective temperature control is essential as the Grignard addition is highly exothermic.[10]

-

Charge the dropping funnel with a solution of phenylmagnesium bromide (1.2 eq, e.g., 2.0 M in THF).

-

Add the Grignard reagent dropwise to the stirred solution of the piperidone over 60 minutes, ensuring the internal temperature does not exceed 5°C.[4] A rapid addition can lead to a runaway reaction and the formation of byproducts.[9]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide and hydrolyzes any unreacted Grignard reagent. Caution: This quenching process is exothermic.

-

Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-benzyl-3-phenyl-3-piperidinol.

4. Purification:

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected alcohol.

Part B: Deprotection to 3-Phenyl-3-piperidinol (Free Base)

-

Dissolve the purified 1-benzyl-3-phenyl-3-piperidinol in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet.

-

Concentrate the filtrate under reduced pressure to obtain 3-Phenyl-3-piperidinol as the free base.

Part C: Formation of 3-Phenyl-3-piperidinol Hydrochloride

-

Dissolve the purified 3-Phenyl-3-piperidinol free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

To this solution, add a solution of HCl in ether (e.g., 2.0 M) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl group protons, and a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) for the non-equivalent piperidine ring protons. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: Will show characteristic signals for the aromatic carbons, the quaternary carbon bearing the phenyl and hydroxyl groups (approx. 70-80 ppm), and the aliphatic carbons of the piperidine ring.

-

FT-IR (Infrared Spectroscopy): A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the tertiary alcohol. C-H stretching bands for the aromatic and aliphatic portions will also be present.

-

Melting Point: The pure hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values if available.

-

Mass Spectrometry: Will confirm the molecular weight of the parent ion.

Safety and Hazard Management

The synthesis described involves significant hazards that must be managed with stringent safety protocols.

-

Grignard Reagents: Phenylmagnesium bromide is flammable, corrosive, and reacts violently with water and other protic solvents.[10][11] Some Grignard reagents can be pyrophoric (ignite spontaneously in air).[11] All manipulations must be carried out in a chemical fume hood under an inert atmosphere.[9]

-

Solvents: Diethyl ether and THF are extremely flammable and volatile.[5] Ensure there are no open flames or spark sources in the vicinity. Use a well-ventilated fume hood.

-

Reaction Exotherm: The formation and reaction of Grignard reagents are exothermic and can lead to a runaway reaction if addition rates and cooling are not properly controlled.[10] An ice bath should always be on hand for emergency cooling.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) must be worn at all times.[9]

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) should be available. Do not use water or CO₂ extinguishers on a Grignard reagent fire.

Conclusion

The synthesis of this compound via the Grignard addition of phenylmagnesium bromide to an N-protected 3-piperidone is a reliable and effective method. The success of this procedure hinges on three core principles: the rigorous exclusion of atmospheric moisture, careful control of the reaction temperature, and a systematic approach to purification and salt formation. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for application in further scientific discovery and drug development.

References

-

Quora. (2022-02-19). What are Grignard reagent preparation precautions during preparation?[Link]

-

University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

University of Wisconsin-Madison. (2018-07-16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

-

American Chemical Society. Grignard Reaction - A Laboratory Reaction Safety Summary. [Link]

-

Lab Alley. (2024-10-29). Magnesium Metal Turnings Grignard, Reagent Grade - SAFETY DATA SHEET. [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

-

Jove. (2012-11-14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

YouTube. (2021-04-22). Generation and Reaction of a Grignard Reagent. [Link]

-

Winthrop University. The Grignard Reaction. [Link]

-

YouTube. (2020-10-28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

National Center for Biotechnology Information. A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]

-

PrepChem.com. Preparation of phenylmagnesium bromide. [Link]

-

PubChem. 3-Piperidinopropiophenone hydrochloride. [Link]

-

SpectraBase. 3-Piperidinol hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. [Link]

-

Wikipedia. 3-Phenylpiperidine. [Link]

Sources

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. dchas.org [dchas.org]

- 10. acs.org [acs.org]

- 11. artscimedia.case.edu [artscimedia.case.edu]

An In-Depth Technical Guide to the Stability and Storage of 3-Phenyl-3-piperidinol HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-Phenyl-3-piperidinol Hydrochloride. As a crucial intermediate and structural motif in pharmaceutical development, understanding its chemical behavior under various environmental conditions is paramount for ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs) and final drug products. This document synthesizes established principles of chemical stability, regulatory guidance, and field-proven methodologies to offer a self-validating framework for handling this compound.

Introduction: The Chemical Nature of 3-Phenyl-3-piperidinol HCl

3-Phenyl-3-piperidinol is a tertiary alcohol containing a piperidine ring and a phenyl group attached to the same carbon. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds. Its stability is intrinsically linked to the reactivity of the tertiary alcohol, the aromatic phenyl ring, and the protonated amine of the piperidine ring. Understanding these functional groups is key to predicting potential degradation pathways and establishing robust storage and handling protocols.

Core Principles of Chemical Stability and Degradation

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation is the process by which the chemical nature of the substance is altered. For this compound, the primary degradation concerns revolve around hydrolysis, oxidation, thermal stress, and photolysis.

Forced degradation studies, also known as stress testing, are essential for elucidating these potential degradation pathways.[1][2] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to provoke degradation. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide the regulatory framework for conducting these studies to ensure that analytical methods are "stability-indicating."[3][4][5][6][7] The goal is typically to achieve 5-20% degradation to identify likely degradation products without generating irrelevant secondary products.[7][8]

Recommended Storage and Handling Conditions

Based on the chemical nature of hydrochloride salts of piperidine derivatives, the following storage conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[3][9] | Minimizes the rate of thermally induced degradation reactions. Avoids proximity to heat sources.[9][10] |

| Humidity | Store in a dry environment. Keep container tightly closed.[3][4][9][10] | The compound is expected to be hygroscopic, similar to other piperidine salts.[11][12] Moisture can facilitate hydrolytic degradation and physical changes. |

| Light | Protect from light. Store in an opaque or amber container. | Exposure to UV or visible light can provide the energy to initiate photolytic degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) for long-term storage. | Minimizes the risk of oxidative degradation from atmospheric oxygen. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][12][13] | Prevents chemical reactions that could degrade the compound. Strong bases will deprotonate the hydrochloride salt, forming the free base which may have different stability and solubility profiles. |

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, logical degradation pathways can be hypothesized based on its functional groups and established chemical principles. These pathways are what forced degradation studies aim to uncover.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water. As a hydrochloride salt, this compound is stable against hydrolysis at the protonated amine. However, extreme pH conditions can be a factor. The tertiary alcohol is generally stable to hydrolysis, but acid-catalyzed dehydration is a plausible pathway, especially at elevated temperatures.

Hypothesized Acid-Catalyzed Dehydration Pathway A potential degradation route under acidic conditions and heat, leading to the formation of an alkene.

Caption: Hypothesized acid-catalyzed dehydration workflow.

Oxidative Degradation

Oxidative stress is a significant threat to stability. The piperidine ring and the tertiary alcohol are susceptible to oxidation.

-

N-Oxidation: The nitrogen atom in the piperidine ring, even when protonated, can be susceptible to oxidation, leading to the formation of an N-oxide.

-

Ring Opening: Stronger oxidative conditions could lead to the cleavage of the piperidine ring.

-

Phenyl Ring Oxidation: While generally stable, the phenyl group can undergo hydroxylation under potent oxidative stress.

Thermal Degradation

In the solid state, high temperatures can provide the energy to overcome activation barriers for decomposition. In addition to the dehydration mentioned above, thermal decomposition can lead to charring and the release of toxic gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[3][6][13]

Photodegradation

The phenyl group in this compound acts as a chromophore, meaning it can absorb light, particularly in the UV range. This absorption can excite the molecule into a higher energy state, leading to photolytic reactions such as radical formation, subsequent oxidation, or molecular rearrangement.

Framework for a Comprehensive Stability Assessment Program

To rigorously define the stability profile of this compound, a forced degradation study should be conducted. This study serves the dual purpose of identifying potential degradants and validating that the chosen analytical method is stability-indicating.

Analytical Methodology: The Central Role of HPLC

A stability-indicating analytical method (SIAM) is a validated procedure that can accurately quantify the decrease of the active substance content due to degradation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high sensitivity, specificity, and resolving power.[14][15]

General HPLC Method Development Workflow A logical flow for developing a stability-indicating HPLC method.

Caption: Workflow for HPLC stability-indicating method development.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on ICH guidelines and common industry practices.[7][8] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a water/acetonitrile mixture.

Step 1: Acid Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).

-

Incubate the solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).[8]

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1N Sodium Hydroxide (NaOH).

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Step 2: Base Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N Sodium Hydroxide (NaOH).

-

Incubate at room temperature or a moderately elevated temperature (e.g., 40-60°C). Basic hydrolysis is often faster than acidic hydrolysis.

-

At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 1N HCl.

-

Dilute with the mobile phase for HPLC analysis.

Step 3: Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3-30% Hydrogen Peroxide (H₂O₂).

-

Incubate at room temperature, protected from light, for up to 7 days.[8]

-

Monitor the reaction periodically. Once sufficient degradation is observed, dilute the sample with the mobile phase for immediate HPLC analysis.

Step 4: Thermal Degradation

-

Solid State: Place a known quantity of solid this compound in a controlled temperature/humidity chamber (e.g., 80°C or 60°C/75% RH).

-

Solution State: Heat an aliquot of the stock solution (at neutral pH) at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points. For the solid sample, dissolve in a suitable solvent before dilution and analysis.

Step 5: Photostability Testing

-

Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines.[3][11]

-

The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the light-exposed and control samples by HPLC.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and pharmaceutical development. As a hydrochloride salt of a tertiary alcohol, it is susceptible to degradation via oxidation, acid-catalyzed dehydration, and photolysis. Adherence to strict storage conditions—cool, dry, dark, and inert—is essential for preserving its chemical integrity. A systematic stability assessment program, guided by ICH principles and centered around a validated, stability-indicating HPLC method, provides the necessary framework to understand its degradation profile. This knowledge is not merely a regulatory requirement but a foundational component of robust and reliable drug development.

References

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- Regulatory Affairs Professionals Society (RAPS). (2025, April 17).

- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.

- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.

- Scribd. (n.d.).

- ResolveMass Laboratories. (2025, November 5).

- MedCrave online. (2016, December 14).

- Scribd. (n.d.). Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- National Center for Biotechnology Information. (n.d.). 3-[(Phenylacetyl)

- Indian Journal of Pharmaceutical Education and Research. (2020, September 7).

- Pharmacognosy Research. (2022, April 4). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scribd.com [scribd.com]

- 9. fda.gov [fda.gov]

- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. jordilabs.com [jordilabs.com]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ijper.org [ijper.org]

- 15. chromatographyonline.com [chromatographyonline.com]

3-Phenyl-3-piperidinol HCl spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-3-piperidinol HCl

Abstract

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Phenyl-3-piperidinol hydrochloride. As a crucial intermediate in synthetic chemistry and a scaffold of interest for drug development, unambiguous structural confirmation is paramount. This document moves beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret this data for identity, purity, and structural verification.

Introduction and Scientific Context

3-Phenyl-3-piperidinol, particularly as its hydrochloride salt for improved stability and handling, is a tertiary alcohol derivative of the piperidine heterocyclic system. Its structure, featuring a chiral center at the C3 position, a hydroxyl group, a secondary amine, and a phenyl ring, presents a rich landscape for spectroscopic analysis. Each functional group provides a distinct signature, and a multi-technique approach is essential for unequivocal characterization.

The rationale for employing NMR, IR, and MS is rooted in their complementary nature:

-

NMR (¹H and ¹³C) maps the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.

-

IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present (O-H, N-H, C-O, aromatic C=C).

-

Mass Spectrometry determines the molecular weight of the parent molecule (as the free base) and offers structural insights through predictable fragmentation patterns.

This guide will detail the expected spectral data for each technique, grounded in established principles and data from closely related structural analogs.

Molecular Structure and Atom Numbering

A clear atom numbering system is fundamental for unambiguous spectral assignment. The structure of 3-Phenyl-3-piperidinol is presented below, with numbering that will be used throughout this guide.

Caption: Molecular structure of 3-Phenyl-3-piperidinol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is typical. The hydrochloride form means the piperidine nitrogen is protonated (-NH₂⁺-), which influences the chemical shifts of adjacent protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) or reference the residual solvent peak.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. DEPT-135 or DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR data. These predictions are based on established chemical shift principles and data from analogous compounds such as 3-phenylpiperidine and 3-hydroxypiperidine hydrochloride.[1][2][3]

| Assignment | Predicted δ (ppm) | Multiplicity | Notes |

| Phenyl H (H2', H6') | 7.5 - 7.6 | m | Ortho protons, expected to be the most downfield of the aromatic signals. |

| Phenyl H (H3', H4', H5') | 7.2 - 7.4 | m | Meta and para protons, complex multiplet. |

| OH | 5.0 - 5.5 | br s | Exchangeable with D₂O. Position and shape are concentration and temperature dependent. |

| Piperidine H (C2, C4, C5, C6) | 1.8 - 3.5 | m | A series of complex, overlapping multiplets. Protons closer to the N⁺ atom (C2, C6) will be further downfield. Protons are diastereotopic, leading to complex splitting. |

| NH₂⁺ | 8.5 - 9.5 | br s | Exchangeable with D₂O. Broad due to quadrupole coupling with nitrogen and exchange. |

Causality and Interpretation:

-

The aromatic protons (7.2-7.6 ppm) appear in their characteristic region. The electron-withdrawing nature of the C3 substituent causes a slight downfield shift.

-

The piperidine ring protons exhibit complex signals due to restricted conformational mobility and diastereotopicity. The protons on C2 and C6 are adjacent to the electron-withdrawing ammonium cation and are shifted downfield compared to the protons on C4 and C5.

-

The hydroxyl (OH) and ammonium (NH₂⁺) protons are acidic and exchangeable. In DMSO-d₆, they appear as broad singlets; in D₂O, they would exchange with deuterium and their signals would disappear.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is derived from substituent effects on benzene and piperidine rings.[4][5][6]

| Assignment | Predicted δ (ppm) | DEPT-135 | Notes |

| C1' (ipso) | 145 - 148 | None | Quaternary carbon attached to the piperidine ring. |

| C4' (para) | 128 - 129 | CH (+) | |

| C2'/C6' (ortho) | 126 - 127 | CH (+) | |

| C3'/C5' (meta) | 125 - 126 | CH (+) | |

| C3 (C-OH) | 70 - 75 | None | Quaternary carbon bearing the hydroxyl and phenyl groups. |

| C2, C6 | 45 - 50 | CH₂ (-) | Carbons adjacent to the nitrogen atom. |

| C5 | 35 - 40 | CH₂ (-) | |

| C4 | 20 - 25 | CH₂ (-) |

Causality and Interpretation:

-

The two quaternary carbons (C1' and C3) are readily identified by their lack of a signal in a DEPT-135 spectrum. The ipso-carbon of the phenyl ring (C1') is significantly downfield.

-

The carbon bearing the hydroxyl group (C3) is shifted significantly downfield to ~70-75 ppm due to the deshielding effect of the oxygen atom.

-

The piperidine carbons adjacent to the nitrogen (C2, C6) appear around 45-50 ppm, while the more remote carbons (C4, C5) are found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted.

Characteristic IR Absorption Bands

The expected IR frequencies are based on well-established group frequencies, with reference to similar structures like 3-piperidinol hydrochloride.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3400 | Strong, Broad | O-H stretch | Alcohol |

| 2700 - 3000 | Strong, Broad | N-H⁺ stretch | Secondary Ammonium Salt |

| 3000 - 3100 | Medium | C-H stretch | Aromatic |

| 2850 - 2960 | Medium | C-H stretch | Aliphatic (Piperidine) |

| 1580 - 1600, 1450-1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1050 - 1150 | Strong | C-O stretch | Tertiary Alcohol |

Causality and Interpretation:

-

The spectrum is expected to be dominated by two very broad, strong absorptions. The band centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol.

-

A second broad, complex band centered around 2800 cm⁻¹ arises from the N-H⁺ stretching of the secondary ammonium hydrochloride salt.

-

The presence of the phenyl group is confirmed by the aromatic C-H stretches just above 3000 cm⁻¹ and the C=C ring stretching bands around 1600 and 1500 cm⁻¹.

-

A strong C-O stretching band for the tertiary alcohol is expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and structural information from fragmentation. The analysis is performed on the free base (C₁₁H₁₅NO, MW = 177.12 g/mol ), which is generated in-situ in the mass spectrometer's ion source.[8][9]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Ionization Mode: Use positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Analysis: Acquire a full scan mass spectrum to identify the parent ion. Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and obtain a product ion spectrum.

Predicted Molecular Ion and Fragmentation Pattern

The analysis will detect the protonated free base.

-

Parent Ion: [M+H]⁺ = m/z 178.1

-

Major Fragments: Fragmentation is driven by the stability of the resulting ions, typically involving the nitrogen atom and the loss of small neutral molecules.[10][11]

| m/z | Proposed Fragment | Notes |

| 178.1 | [C₁₁H₁₆NO]⁺ | Protonated molecular ion ([M+H]⁺). |

| 160.1 | [C₁₁H₁₄N]⁺ | Loss of water (H₂O) from the [M+H]⁺ ion. A very common loss for alcohols. |

| 105.1 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C3-C4 and C2-C3 bonds. |

| 100.1 | [C₆H₁₄N]⁺ | Alpha-cleavage at C2-C3, retaining the nitrogen portion of the ring. |

| 77.1 | [C₆H₅]⁺ | Phenyl cation. |

Primary Fragmentation Pathway:

Caption: Predicted primary fragmentation pathway for 3-Phenyl-3-piperidinol.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a molecule like this compound is a process of accumulating and synthesizing evidence. No single technique is sufficient. The logical workflow below illustrates how the data are integrated for a confident assignment.

Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. IR spectroscopy confirms the requisite functional groups, Mass Spectrometry verifies the molecular weight of the core structure and provides fragmentation clues, while ¹H and ¹³C NMR deliver the definitive map of the atomic framework. The predicted data and interpretations within this guide provide a robust framework for researchers to verify the identity, purity, and structure of this important chemical entity.

References

-

PubChem, National Center for Biotechnology Information. Piperidine-3-ol hydrochloride. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

SpectraBase. 3-Piperidinol hydrochloride, 13C NMR. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

SpectraBase. 3-Piperidinol hydrochloride, FTIR. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

PubChem, National Center for Biotechnology Information. 3-Hydroxypiperidine. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

PubChem, National Center for Biotechnology Information. (3R)-3-phenylpiperidin-3-ol. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

Clark, J. The Mass Spectra of Organic Compounds. Chemguide. [Online] Available at: [Link] (Accessed: January 14, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link] (Accessed: January 14, 2026).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Phenylpiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. (3R)-3-phenylpiperidin-3-ol | C11H15NO | CID 26597922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Potential therapeutic applications of 3-Phenyl-3-piperidinol HCl

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-Phenyl-3-piperidinol HCl

Abstract

3-Phenyl-3-piperidinol hydrochloride is a synthetic compound belonging to the phenylpiperidine class of molecules. While direct research on its therapeutic applications is limited, its structural features—specifically the presence of a tertiary alcohol on a phenyl-substituted piperidine ring—suggest a rich potential for pharmacological activity. This guide provides a comprehensive exploration of this compound, from its synthesis to its hypothesized mechanisms of action and potential therapeutic uses. We will delve into the scientific rationale for its investigation in neuropathic pain, psychiatric disorders, and neurodegenerative diseases, drawing parallels with structurally related compounds. Furthermore, this document furnishes detailed experimental protocols for researchers to validate these therapeutic hypotheses, aiming to catalyze further investigation into this promising molecule.

Introduction: Unveiling a Molecule of Potential

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals targeting the central nervous system (CNS).[1] The addition of a phenyl group to the piperidine ring, creating the phenylpiperidine motif, has given rise to important drug classes, including opioid analgesics and antipsychotics.[2][3] this compound introduces a tertiary hydroxyl group at the 3-position, a modification that can significantly alter its physicochemical properties and pharmacological profile compared to its parent compound, 3-phenylpiperidine. This hydroxyl group can introduce new hydrogen bonding capabilities, potentially influencing receptor binding and metabolic stability.

Given that the parent compound, 3-phenylpiperidine, is a structural component of several psychoactive substances, including sigma receptor agonists, it is plausible that this compound may exhibit similar activities.[4] This guide will, therefore, focus on the potential of this molecule as a modulator of key CNS targets, such as sigma receptors and dopamine transporters, and explore the therapeutic avenues this could open.

Synthesis and Chemical Profile

The synthesis of 3-Phenyl-3-piperidinol is achievable through established organic chemistry principles. A practical route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Synthesis Pathway

A likely synthetic route starts with an N-protected 3-piperidone. The protection of the piperidine nitrogen is crucial to prevent side reactions. This is followed by a Grignard reaction with a phenyl magnesium halide (e.g., phenylmagnesium bromide) to introduce the phenyl group at the 3-position and form the tertiary alcohol. The final step would be the deprotection of the nitrogen and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[5]

Caption: Synthesis of this compound.

Chemical Properties

A summary of the key chemical properties of the core molecule, 3-hydroxy-3-phenyl-piperidine, is presented below.

| Property | Value | Source |

| CAS Number | 23396-50-1 | [6] |

| Molecular Formula | C₁₁H₁₅NO | [6] |

| Molecular Weight | 177.24 g/mol | [6] |

| Appearance | Predicted to be a solid at room temp. |

The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential pharmaceutical applications.

Potential Mechanisms of Action

The therapeutic potential of this compound can be inferred from the pharmacology of its structural relatives. The 3-phenylpiperidine scaffold is a known pharmacophore for dopamine receptor ligands and sigma receptor modulators.[4][7]

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins that play a crucial role in cellular stress responses and neuronal signaling.[8] They are implicated in a variety of CNS disorders, and their modulation has shown therapeutic promise.[9][10] Many psychoactive drugs, including some with a phenylpiperidine structure, exhibit affinity for sigma receptors.[11]

Hypothesized Signaling Pathway:

Caption: Hypothesized Sigma-1 Receptor Activation.

Dopamine Transporter (DAT) Inhibition

Certain hydroxypiperidine analogues have demonstrated high affinity for the dopamine transporter.[12] The phenylpiperidine structure is also a key feature of many dopamine reuptake inhibitors. Therefore, it is plausible that this compound could interact with DAT, leading to an increase in synaptic dopamine levels.

Potential Therapeutic Applications

Based on the hypothesized mechanisms of action, this compound could be investigated for the following therapeutic applications:

-

Neuropathic Pain: Sigma-1 receptor modulators have shown analgesic effects in preclinical models of neuropathic pain.[13] By potentially acting on this target, this compound could offer a novel treatment for this challenging condition.

-

Psychiatric Disorders: The dopaminergic system is a key target for antipsychotic medications.[14][15] Compounds that selectively modulate dopamine autoreceptors, a property of some 3-phenylpiperidines, may have utility in treating disorders like schizophrenia with a lower risk of motor side effects.[16]

-

Neurodegenerative Diseases: Sigma-1 receptor activation is associated with neuroprotective effects, making ligands for this receptor potential therapeutics for conditions like Alzheimer's and Parkinson's disease.[9][10]

Experimental Protocols for Investigation

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

In Vitro Assays

This protocol determines the affinity of this compound for sigma-1 and sigma-2 receptors.

Objective: To determine the inhibition constant (Ki) of the test compound for sigma-1 and sigma-2 receptors.

Materials:

-

Guinea pig liver membranes (for sigma-1) or rat liver membranes (for sigma-2).[17]

-

[³H]-(+)-pentazocine (for sigma-1) or [³H]-DTG (for sigma-2).[18]

-

(+)-pentazocine (for masking sigma-1 sites in the sigma-2 assay).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block sigma-1 sites.

-

Incubate at the appropriate temperature and duration (e.g., 25°C for 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

This protocol assesses the functional inhibition of dopamine uptake by this compound.

Objective: To determine the IC50 value of the test compound for inhibiting dopamine uptake.

Materials:

-

Rat striatal synaptosomes or cells expressing human DAT.

-

[³H]-dopamine.

-

Test compound (this compound).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation fluid and vials.

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the synaptosomes or cells with the test compound.

-

Initiate the uptake by adding [³H]-dopamine.

-

Incubate for a short period (e.g., 10 minutes at 37°C).

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity in the cells/synaptosomes.

-

Calculate the IC50 value.

In Vivo Models

Objective: To evaluate the anti-allodynic effects of this compound in a rat model of neuropathic pain.

Procedure:

-

Induce chronic constriction injury (CCI) in rats by loosely ligating the sciatic nerve.[19]

-

Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).

-

Assess baseline mechanical allodynia using von Frey filaments.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Measure the withdrawal threshold to von Frey filaments at multiple time points post-administration.

-

Compare the withdrawal thresholds between the treated and vehicle groups.

Objective: To assess the potential antipsychotic-like effects of this compound.

Procedure:

-

Acclimate rodents to open-field arenas.

-

Administer this compound or vehicle.

-

After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion, a model for psychotic agitation.[14]

-

Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

-

Compare the locomotor activity between the different treatment groups.

Experimental Workflow:

Caption: A structured workflow for investigating this compound.

Conclusion and Future Directions